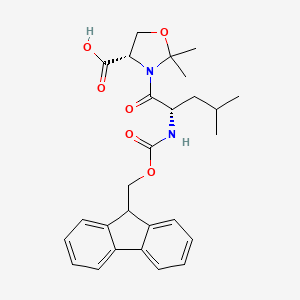

Fmoc-Leu-Ser(psi(Me,Me)pro)-OH

描述

Historical Development and Transformative Impact of Pseudoprolines in Solid-Phase Peptide Synthesis (SPPS)

The chemical synthesis of large peptides has historically been hindered by low solvation and aggregation of the growing peptide chain on the solid support. wikipedia.org This aggregation, often due to the formation of β-sheet structures, can lead to incomplete reactions and low yields. chempep.comwikipedia.org The concept of pseudoprolines was introduced by Mutter and co-workers as a method to disrupt these secondary structures. wikipedia.orgiris-biotech.debachem.com First described in the mid-1990s, these dipeptides serve a dual function: they act as temporary protection for the side chains of serine, threonine, or cysteine and as solubilizing agents that improve solvation and coupling rates. wikipedia.orgacs.orgpeptide.comnih.gov

The introduction of pseudoproline dipeptides has had a transformative impact on SPPS. chempep.com By inducing a "kink" in the peptide backbone, similar to that created by a natural proline residue, they effectively disrupt the interchain hydrogen bonding that leads to aggregation. chempep.compeptide.com This conformational disruption enhances the solvation of the peptide chain, leading to more efficient coupling reactions and significantly improved yields and purity of the final peptide product. chempep.comwikipedia.orgpeptide.com The use of pseudoprolines has enabled the successful synthesis of previously intractable or "difficult" peptides, including long peptides, small proteins, and cyclic peptides. wikipedia.orgpeptide.comnih.gov

Classification and Structural Diversity of Pseudoproline Building Blocks: Oxazolidine (B1195125), Thiazolidine (B150603), and Advanced Derivatives

Pseudoproline dipeptides are classified based on the amino acid from which they are derived and the resulting heterocyclic ring structure. chempep.comwikipedia.org They are formed by the reaction of a serine, threonine, or cysteine residue with an aldehyde or a ketone. wikipedia.org

Oxazolidine-based Pseudoprolines: These are derived from serine (Ser) or threonine (Thr). The reaction of the amino acid's side-chain hydroxyl group with a ketone, such as acetone (B3395972), forms a five-membered oxazolidine ring. chempep.com This creates a proline-like structure where an oxygen atom is part of the ring. chempep.com

Thiazolidine-based Pseudoprolines: These are formed from cysteine (Cys). The side-chain thiol group reacts to form a thiazolidine ring, which contains a sulfur atom. chempep.comwikipedia.org

The structural diversity of these building blocks is further expanded by the choice of the ketone or aldehyde used in their formation, leading to different substituents on the heterocyclic ring. wikipedia.org Advanced derivatives continue to be developed to fine-tune the properties of the pseudoproline, such as its acid lability, to make them suitable for various peptide synthesis strategies. bachem.comacs.org The most commonly used pseudoprolines are the dimethyloxazolidine derivatives of serine and threonine. bachem.com

A key aspect of their application is that they are typically used as pre-formed dipeptide units, for example, Fmoc-Xaa-Ser(ψPro)-OH. wikipedia.org This is because direct coupling of an amino acid to a resin-bound pseudoproline is often inefficient due to the sterically hindered nature of the heterocyclic ring. wikipedia.orgiris-biotech.de

Specific Context of Fmoc-Leu-Ser(Psi(Me,Me)Pro)-OH as a Serine-Derived Pseudoproline Dipeptide

This compound is a specific and widely utilized serine-derived pseudoproline dipeptide. chemimpex.comsigmaaldrich.com In this compound, a leucine (B10760876) (Leu) residue is attached to a serine that has been modified to form a 2,2-dimethyloxazolidine (B1633789) ring. chemimpex.comachemblock.com The "Psi(Me,Me)Pro" notation indicates a pseudoproline with two methyl groups at the 2-position of the proline-like ring, derived from the reaction of serine with acetone. wikipedia.org The N-terminus is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, which is standard for SPPS. chemimpex.com

This particular dipeptide is designed to be incorporated into a peptide sequence at a Leu-Ser motif. sigmaaldrich.com Its primary function is to overcome aggregation issues that may arise during the synthesis of a peptide containing this sequence. sigmaaldrich.com The oxazolidine ring is stable under the basic conditions required for Fmoc group removal but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin, which regenerates the native serine residue. peptide.comsigmaaldrich.com

The use of this compound offers several advantages in peptide synthesis:

Disruption of Aggregation: It effectively breaks up secondary structures, particularly β-sheets. chempep.com

Improved Solubility: The resulting peptide-resin conjugate remains well-solvated. chempep.com

Enhanced Coupling Efficiency: This leads to higher yields and purer crude products. chempep.comchempep.com

Facilitation of Cyclization: The turn-inducing nature of the pseudoproline can pre-organize a linear peptide into a conformation that is favorable for cyclization. chempep.comresearchgate.net

Table of Chemical Properties for this compound

| Property | Value |

|---|---|

| CAS Number | 339531-50-9 chemimpex.comsigmaaldrich.comachemblock.com |

| Molecular Formula | C₂₇H₃₂N₂O₆ chemimpex.comsigmaaldrich.comachemblock.com |

| Molecular Weight | 480.56 g/mol chemimpex.comachemblock.com |

| Appearance | White to off-white powder chemimpex.com |

| Purity | ≥97.0% (HPLC) sigmaaldrich.com |

| IUPAC Name | (S)-3-[N-(9-Fluorenylmethyloxycarbonyl)-L-leucinyl]-2,2-dimethyloxazolidine-4-carboxylic acid chemimpex.com |

| Storage Temperature | 2-8°C sigmaaldrich.comiris-biotech.de |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N2O6/c1-16(2)13-22(24(30)29-23(25(31)32)15-35-27(29,3)4)28-26(33)34-14-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,16,21-23H,13-15H2,1-4H3,(H,28,33)(H,31,32)/t22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYLKVIICSUHDX-GOTSBHOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1C(COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N1[C@@H](COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339531-50-9 | |

| Record name | Fmoc-Leucine-Serine Pseudoproline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Methodologies

Chemical Synthesis of Fmoc-Leu-Ser(Psi(Me,Me)Pro)-OH Dipeptide Building Block

The creation of the this compound dipeptide is a multi-step process that involves the formation of the key pseudoproline ring system and subsequent coupling and protection strategies.

Synthetic Routes for Oxazolidine (B1195125) Ring Formation from Serine Residues

The core of the pseudoproline structure in this compound is the oxazolidine ring, which is derived from a serine residue. chempep.com This five-membered heterocyclic ring is typically formed through the condensation reaction of a 1,2-amino alcohol (in this case, serine) with a carbonyl compound. acs.org For the specific synthesis of the dimethyl-substituted pseudoproline, acetone (B3395972) or its equivalent, 2,2-dimethoxypropane (B42991), is commonly used. sci-hub.sethieme-connect.de

The formation of the oxazolidine ring is a critical step that introduces a proline-like "kink" into the peptide backbone, which is instrumental in disrupting the secondary structures that lead to aggregation during peptide synthesis. chempep.combachem.com The reaction is generally acid-catalyzed. acs.org A common method involves reacting a dipeptide containing a C-terminal serine, such as Leu-Ser, with 2,2-dimethoxypropane in the presence of an acid catalyst like pyridinium (B92312) p-toluenesulfonate (PPTS). thieme-connect.de This direct insertion method is often preferred for its efficiency. chempep.com

It's important to note that the reaction conditions can influence the regioselectivity, especially when dealing with amino alcohols that can potentially form different ring structures or imines. acs.org However, for serine and threonine derivatives, the formation of the 1,3-oxazolidine is the desired and predominant outcome. acs.org

Optimization of Coupling and Protection Strategies for Dipeptide Preparation

The preparation of pseudoproline dipeptides like this compound involves careful optimization of coupling and protection strategies to ensure high yields and purity. researchgate.netmerckmillipore.com The N-terminus of the leucine (B10760876) residue is protected with the fluorenylmethyloxycarbonyl (Fmoc) group, a standard protecting group in SPPS that is base-labile. nih.gov

Two primary strategies exist for the preparation of pseudoproline dipeptides: in situ acylation and the use of pre-formed dipeptides. chempep.com The in situ approach, where a serine-derived oxazolidine is acylated with an activated amino acid, is less common due to the low nucleophilicity of the pseudoproline nitrogen, which can lead to poor coupling yields. chempep.com

The more favored method involves the synthesis of the dipeptide first, followed by the formation of the oxazolidine ring. chempep.com This "direct insertion" approach generally provides higher efficiency. chempep.com For example, a solution-phase coupling of Fmoc-Leu with a serine ester can be performed, followed by the cyclization reaction with 2,2-dimethoxypropane to form the pseudoproline ring. thieme-connect.de Subsequent hydrolysis of the ester yields the final carboxylic acid product. thieme-connect.de

Recent advancements have focused on milder saponification conditions to remove the ester protecting group without compromising the base-sensitive Fmoc group. thieme-connect.deresearchgate.net The use of additives like calcium chloride has been shown to improve the yield of the free carboxylic acid. thieme-connect.deresearchgate.net

Considerations for Enantiopurity and Scalability in Pseudoproline Synthesis

Maintaining enantiopurity is a critical consideration throughout the synthesis of pseudoproline dipeptides. The starting amino acids, L-leucine and L-serine, must be of high enantiomeric purity. The reaction conditions for both the peptide coupling and the oxazolidine ring formation must be controlled to prevent racemization. Fortunately, the use of urethane-based protecting groups like Fmoc helps to suppress racemization during the activation and coupling steps. nih.gov The formation of the pseudoproline from a pre-existing chiral center in serine also proceeds with retention of configuration.

Scalability is another important factor, particularly for the commercial availability and widespread use of these building blocks. thieme-connect.deissuu.com Research has focused on developing synthetic methods that can be scaled up to produce multi-gram quantities of Fmoc-protected pseudoprolines with high purity, often exceeding 96%, which can be further purified by recrystallization. sci-hub.se Economical and scalable routes are essential to make these valuable building blocks more accessible for large-scale peptide synthesis. thieme-connect.deethz.ch The development of one-pot procedures and the optimization of reaction conditions to improve yields and simplify purification are key aspects of scalable synthesis. thieme-connect.de

Incorporation of this compound in Solid-Phase Peptide Synthesis

Once synthesized, the this compound dipeptide building block is ready for incorporation into a growing peptide chain using Fmoc-based solid-phase peptide synthesis (SPPS).

Advantages of Using Preformed Dipeptide Building Blocks in Fmoc-SPPS

The use of preformed pseudoproline dipeptides like this compound offers several significant advantages in Fmoc-SPPS, primarily by mitigating the challenges associated with peptide aggregation. chempep.comsigmaaldrich.com

| Feature | Advantage |

| Disruption of Secondary Structures | The pseudoproline moiety induces a "kink" in the peptide backbone, similar to proline, which disrupts the inter-chain hydrogen bonding responsible for the formation of β-sheet aggregates. chempep.combachem.com |

| Improved Solubility | By preventing aggregation, pseudoproline-containing peptides exhibit enhanced solubility in common SPPS solvents, which facilitates more efficient coupling and deprotection reactions. chempep.com |

| Enhanced Coupling Efficiency | The disruption of aggregates leads to better exposure of the N-terminal amino group of the growing peptide chain, resulting in more efficient acylation, higher yields, and purer crude products. chempep.commerckmillipore.com |

| Simplified Synthesis | The incorporation of a dipeptide in a single coupling step effectively extends the peptide chain by two residues, which can expedite the overall synthesis process. sigmaaldrich.com |

| Reversibility | The pseudoproline ring is stable under the standard conditions of Fmoc-SPPS but is readily cleaved by trifluoroacetic acid (TFA) during the final deprotection and cleavage from the resin, regenerating the native serine residue. chempep.comsigmaaldrich.com |

These benefits are particularly pronounced in the synthesis of long, hydrophobic, or otherwise "difficult" peptide sequences. bachem.comsigmaaldrich.com The use of pseudoproline dipeptides can lead to a significant increase in the yield and purity of the final peptide product. merckmillipore.com

Coupling Reagents and Conditions for Efficient Incorporation

The incorporation of this compound into a peptide chain on a solid support is achieved using standard Fmoc-SPPS coupling protocols. chempep.comsigmaaldrich.com A variety of coupling reagents have been shown to be effective.

Commonly used coupling reagents include:

Phosphonium-based reagents: such as PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). sigmaaldrich.com

Aminium/Uronium-based reagents: such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). sci-hub.sesigmaaldrich.commdpi.com

Carbodiimide-based reagents: such as DIC (N,N'-diisopropylcarbodiimide) used in conjunction with an additive like HOBt (1-hydroxybenzotriazole) or OxymaPure. sigmaaldrich.commdpi.comacs.org

Typically, a 5-fold excess of the pseudoproline dipeptide and coupling reagents relative to the resin functionality is used, and coupling reactions are generally complete within an hour. sigmaaldrich.com For automated peptide synthesis, the dipeptide can be treated as a single amino acid, simplifying the programming of the synthesizer. sigmaaldrich.com The cycle for the subsequent amino acid (serine in this case) is omitted from the synthesis program as it is introduced as part of the dipeptide. sigmaaldrich.com

The choice of coupling reagent can be optimized based on the specific sequence and the desired reaction kinetics. gyrosproteintechnologies.com For instance, HATU is considered a strong activation reagent that can be effective for difficult couplings. sci-hub.semdpi.com The use of microwave-assisted coupling can also accelerate the reaction, which is particularly beneficial for the synthesis of long peptides. chempep.com

Strategies for Mitigating Steric Hindrance at the Pseudoproline N-Terminus

A primary challenge in utilizing pseudoproline-containing building blocks is the steric hindrance at the N-terminus of the oxazolidine ring. chempep.com This hindrance can lead to significantly lower coupling yields when attempting to add the next amino acid to the growing peptide chain. To circumvent this issue, several strategies have been developed.

The most prevalent and effective strategy is the use of pre-formed, protected pseudoproline dipeptides, such as This compound . chempep.combachem.com By synthesizing the dipeptide unit beforehand, the difficult acylation of the sterically hindered secondary amine of the pseudoproline ring on the solid support is avoided. sigmaaldrich.comnih.gov This approach extends the peptide chain by two residues in a single, more efficient coupling step. sigmaaldrich.com

Recent research has also demonstrated the feasibility of using pseudoproline monomers, for instance Fmoc-Ser(ψMe,MePro)-OH , directly in SPPS. acs.orgnih.gov While the acylation of these hindered monomers is challenging, it has been shown to be possible, sometimes requiring more robust coupling protocols. acs.orgnih.gov Optimized conditions may include double coupling cycles, potentially using a combination of different activation methods like DIC-OxymaPure followed by HATU-DIEA, to drive the reaction to completion. acs.orgnih.gov This approach can be a more economical alternative, especially when the required dipeptide is not commercially available or is prohibitively expensive. acs.orgnih.gov

The choice of coupling reagents and conditions also plays a significant role. The table below summarizes various approaches to manage steric hindrance.

| Strategy | Description | Key Advantages | Reference |

|---|---|---|---|

| Use of Pre-formed Dipeptides | Incorporating units like this compound avoids the direct, difficult acylation of the pseudoproline nitrogen on the resin. | High coupling efficiency, reliability, simplifies synthesis protocol. | chempep.combachem.comsigmaaldrich.com |

| Direct Use of Monomers | Using building blocks like Fmoc-Ser(ψMe,MePro)-OH directly. Requires optimized and often more forceful coupling conditions. | Cost-effective, provides flexibility when dipeptides are unavailable. | acs.orgnih.gov |

| Optimized Coupling Methods | Employing powerful activating agents (e.g., HATU, HBTU), microwave-assisted coupling, or extended reaction times. | Can improve yields for both monomer and dipeptide couplings in difficult sequences. | chempep.com |

Pseudoproline-Mediated Deprotection and Regeneration of Native Peptide Sequences

A key feature of the pseudoproline moiety is its designed instability under specific conditions, allowing for its removal and the faithful regeneration of the original peptide sequence. This process is central to its function as a temporary protecting group.

Acidolytic Cleavage of the 2,2-Dimethyloxazolidine (B1633789) Ring

The 2,2-dimethyloxazolidine ring of the pseudoproline, formed from a serine residue, is engineered to be stable during the standard basic conditions of Fmoc-SPPS but labile under strong acid. chempep.comchempep.com The cleavage is an acid-catalyzed hydrolysis reaction that opens the five-membered ring. nih.govwikipedia.org

This deprotection is typically achieved during the final step of the synthesis, where the peptide is cleaved from the solid-phase resin. Standard cleavage cocktails containing a high concentration of trifluoroacetic acid (TFA) are sufficient to smoothly hydrolyze the oxazolidine ring, thereby regenerating the native serine residue and the corresponding amide backbone. chempep.combachem.comsigmaaldrich.com This process ensures that the final, purified peptide possesses its intended primary structure. acs.org

Conditions for Selective Removal and Prevention of Side Reactions

The standard procedure for the removal of the pseudoproline group involves treating the peptide-resin with a TFA-based cocktail, such as a mixture of TFA, water, and triisopropylsilane (B1312306) (TIS) (e.g., 95:2.5:2.5 v/v/v). acs.org Under these conditions, the regeneration of the native serine or threonine is typically complete within a few hours.

However, the use of harsh conditions, particularly elevated temperatures and pressures that may be employed in automated flow peptide synthesis, can lead to unexpected side reactions. chempep.commdpi.com One of the most significant side reactions is the formation of aspartimide (Asi), which can occur if an aspartic acid residue is located near the pseudoproline. nih.govmdpi.com While pseudoprolines are generally employed to suppress Asi formation, studies have shown they can paradoxically catalyze this side reaction at high temperatures. mdpi.comresearchgate.net This may occur via the thermal opening of the oxazolidine to a stable imine intermediate that facilitates the cyclization. mdpi.com

To mitigate these risks, several preventative measures can be taken, as detailed in the table below.

| Condition/Side Reaction | Preventative Strategy | Mechanism/Rationale | Reference |

|---|---|---|---|

| Standard Deprotection | Treat with TFA/scavenger cocktail (e.g., TFA/H₂O/TIS 95:2.5:2.5) at room temperature. | Standard acidolysis effectively cleaves the oxazolidine ring. | acs.org |

| Aspartimide (Asi) Formation | Avoid elevated temperatures during synthesis and cleavage. Use bulky protecting groups (e.g., Bno) on the Asp side chain. | Bulky groups sterically hinder the cyclization required for Asi formation. | nih.govmdpi.com |

| Selective Retention of Pseudoproline | For fragment condensation, cleave the peptide from a hyper-acid sensitive resin (e.g., 2-chlorotrityl) using a very weak acid solution (e.g., 1% TFA). | Mild acidic conditions are sufficient to cleave the linker but not the more stable oxazolidine ring, preserving it for solubility enhancement in the next steps. | chempep.com |

Traceless Nature of Pseudoproline as a Temporary Turn-Inducer

Pseudoprolines are fundamentally "traceless" auxiliaries. researchgate.netresearchgate.net They are introduced into a peptide sequence for a temporary, strategic purpose and can be completely removed to leave no trace of their presence in the final product. researchgate.netacs.org Their primary function is to act as temporary turn-inducers, introducing a proline-like "kink" into the peptide backbone. chempep.comresearchgate.net

This conformational disruption breaks up the intermolecular hydrogen bonding that leads to the formation of β-sheet aggregates—a common cause of synthetic failure in SPPS. chempep.combachem.com By preventing aggregation, the growing peptide chain remains well-solvated and accessible to reagents, improving synthetic outcomes.

This turn-inducing capability is especially valuable in the synthesis of cyclic peptides. The pre-organization of the linear precursor into a turn conformation by the pseudoproline significantly facilitates the head-to-tail cyclization reaction, often resulting in faster kinetics and higher yields. researchgate.netresearchgate.net Following successful cyclization, the pseudoproline is removed via acid treatment, yielding the desired native cyclic peptide. researchgate.netresearchgate.net

Mechanism of Action and Conformational Influence in Peptide Chains

Disruption of Aggregation and Enhanced Solvation in SPPS

A primary obstacle in SPPS is the tendency of growing peptide chains to aggregate on the solid support, particularly with sequences prone to forming stable secondary structures. This aggregation can lead to incomplete reactions, low yields, and difficult purifications. chempep.com Fmoc-Leu-Ser(Psi(Me,Me)Pro)-OH is employed as a "structure-disrupting" building block to mitigate these issues. iris-biotech.deiris-biotech.de

The principal cause of aggregation during SPPS is the formation of intermolecular β-sheet structures, stabilized by a network of hydrogen bonds between adjacent peptide backbones. The introduction of the Ser(ψMe,Mepro) moiety effectively disrupts this process. chempep.comiris-biotech.deiris-biotech.de The core of this capability lies in the five-membered dimethyloxazolidine ring, which is formed by the cyclization of the serine side-chain hydroxyl group with its own backbone nitrogen.

This cyclic structure imparts significant conformational rigidity, restricting the flexibility of the peptide backbone. chempep.com It physically prevents the peptide chain from adopting the extended conformation necessary for β-sheet alignment. By forcing a "kink" or turn in the peptide backbone, it disrupts the regular, repeating pattern required for interchain hydrogen bonds to form, thereby preventing the chain-to-chain association that leads to aggregation. chempep.comiris-biotech.de The presence of the gem-dimethyl groups on the oxazolidine (B1195125) ring can further amplify this disruptive effect. chempep.com The effectiveness of pseudoprolines in minimizing aggregation has been demonstrated to increase product yields by as much as tenfold in highly problematic sequences. iris-biotech.deiris-biotech.demerckmillipore.com

By effectively preventing the formation of secondary structures and subsequent aggregation, the incorporation of this compound leads to a significant improvement in the solvation of the peptide-resin complex. chempep.comchempep.com Aggregated peptide chains create a dense, poorly accessible environment on the solid support, hindering the penetration of solvents and reagents. chempep.com

When aggregation is disrupted, the individual peptide chains remain more exposed and accessible. This allows for better solvation by the organic solvents typically used in SPPS, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). chempep.com Enhanced solvation improves the diffusion of reagents, such as activated amino acids and deprotection solutions, to the reactive N-terminus of the growing chain. chempep.comchempep.com This leads to more efficient and complete coupling and deprotection steps, resulting in higher purity of the crude peptide and more predictable synthetic outcomes. chempep.commerckmillipore.com Peptides containing pseudoproline moieties have demonstrated markedly improved solubility in these common organic solvents. chempep.comnih.gov

Prevention of β-Sheet Formation and Interchain Hydrogen Bonding

Induction of Kinking and Cis-Amide Bond Conformation

The influence of the Ser(ψMe,Mepro) residue extends beyond simply blocking aggregation; it actively imposes a specific, temporary geometry on the peptide backbone that is central to its function.

The oxazolidine ring of the pseudoproline moiety serves as a structural mimic of a natural proline residue. chempep.comiris-biotech.de Like proline, the cyclic nature of the pseudoproline restricts the possible values of the backbone dihedral angle phi (φ), imposing a significant conformational constraint. chempep.com This constraint is the source of the "kink" introduced into the peptide chain, which helps to maintain an extended and accessible conformation for the subsequent residues being added during synthesis. chempep.comiris-biotech.deiris-biotech.de This proline-like behavior is temporary; the oxazolidine ring is stable to the basic conditions used for Fmoc group removal but is readily hydrolyzed by the strong acidic conditions of the final cleavage cocktail (e.g., trifluoroacetic acid), which regenerates the original serine residue and the native, flexible peptide backbone. chempep.comchempep.com

One of the most significant effects of incorporating a Ser(ψMe,Mepro) residue is its strong preference for inducing a cis conformation in the preceding peptide bond (the Leu-Ser bond in this case). iris-biotech.deacs.orgcore.ac.uk In a typical peptide chain, the trans conformation of the amide bond (ω ≈ 180°) is overwhelmingly favored energetically. However, the steric constraints imposed by the 2,2-dimethylated oxazolidine ring make the trans conformation less stable, thereby promoting the cis conformation (ω ≈ 0°). acs.org

This enforced cis amide bond is a key element in the disruption of β-sheets, as these structures are composed exclusively of trans peptide bonds. iris-biotech.deiris-biotech.de The introduction of a cis bond acts as a turn-inducer, fundamentally altering the geometry of the peptide backbone and making it incompatible with β-sheet propagation. iris-biotech.deacs.org NMR studies have confirmed that 2,2-dimethylated pseudoproline derivatives, such as the one in this compound, adopt the cis amide conformation to a high degree in solution. acs.org

| Property | Standard Peptide Bond | Leu-Ser(ψMe,Mepro) Bond |

| Favored Amide Conformation | trans (ω ≈ 180°) | cis (ω ≈ 0°) |

| Backbone Geometry | Extended | Kinked/Turn |

| Compatibility with β-sheets | High | Low |

The pseudoproline structure not only shifts the equilibrium towards a cis amide bond but also lowers the energy barrier for the trans-to-cis isomerization. researchgate.netacs.orgacs.org The double-bond character of the C-N amide bond is what creates the high rotational barrier in a standard peptide. In a pseudoproline, the electronegative oxygen atom in the oxazolidine ring withdraws electron density from the amide nitrogen. researchgate.net This reduction in electron density decreases the double-bond character of the Leu-Ser peptide bond, consequently lowering the activation energy required for rotation around that bond. researchgate.netacs.org

Computational studies have calculated the rotational barriers and confirmed this effect. The preference for cis conformers follows the order Oxazolidine (Oxa) > Thiazolidine (B150603) (Thz) > Proline (Pro), while the rotational barriers for the trans-to-cis switch are in the reverse order: Pro > Oxa > Thz. researchgate.netacs.org This means that the oxazolidine-containing peptide bond is not only more likely to be cis but can also isomerize more readily than a standard Xaa-Pro bond. acs.orgnih.gov This kinetic effect contributes to its efficacy as a structure-disrupting element during the dynamic process of peptide synthesis. acs.org

| Dipeptide Type | Relative cis Population | Relative Rotational Barrier (trans to cis) |

| Xaa-Pro | Low | High |

| Xaa-Ser(ψH,Hpro) | Medium | Medium |

| Xaa-Ser(ψMe,Mepro) | High | Low |

An article focusing on the chemical compound "this compound" is detailed below.

The strategic incorporation of Fmoc-L-Leu-L-Ser(ψ(Me,Me)pro)-OH, a pseudoproline dipeptide, into a growing peptide chain during solid-phase peptide synthesis (SPPS) serves as a powerful tool to modulate the conformation of the peptide backbone. chempep.comchempep.com This, in turn, significantly influences the efficiency and outcome of the synthesis, particularly for sequences prone to aggregation. chempep.comchempep.com

The core of its mechanism lies in the temporary introduction of a "kink" or a turn-like structure into the peptide chain. chempep.comchempep.comiris-biotech.de The oxazolidine ring of the pseudoproline moiety, derived from the serine residue, restricts the conformational freedom of the backbone. chempep.comchempep.com This structural constraint disrupts the regular hydrogen-bonding patterns that are essential for the formation of intermolecular β-sheet structures, a primary cause of peptide aggregation during synthesis. chempep.comchempep.com By preventing this aggregation, the peptide-resin remains better solvated, which is crucial for efficient reagent diffusion and accessibility. chempep.comchempep.com

Furthermore, the pseudoproline unit favors a cis-amide bond conformation at the peptide bond it temporarily replaces. chempep.comiris-biotech.de This is in contrast to the more common trans-amide bond found in most peptide linkages. The induction of a cis-amide bond acts as a "molecular hinge," effectively breaking the planarity of the peptide backbone and further inhibiting the formation of ordered secondary structures that lead to aggregation. iris-biotech.de This conformational disruption is temporary; the original serine residue and the native peptide backbone are regenerated upon cleavage of the completed peptide from the solid support under standard acidic conditions, such as with trifluoroacetic acid (TFA). chempep.comsigmaaldrich.com

Improvement of Coupling Efficiency and Peptide Purity

The use of Fmoc-L-Leu-L-Ser(ψ(Me,Me)pro)-OH in peptide synthesis directly translates to significant improvements in both coupling efficiency and the purity of the final peptide product. chempep.comresearchgate.net These benefits are a direct consequence of its ability to mitigate peptide chain aggregation. chempep.comchempep.com

Facilitation of N-Terminal Amino Group Accessibility

A primary challenge in the synthesis of long or aggregation-prone peptides is the poor accessibility of the N-terminal amino group of the growing chain on the solid support. chempep.com When peptide chains aggregate, they form a poorly solvated environment, effectively burying the reactive N-terminus and hindering the approach of the incoming activated amino acid. chempep.comchempep.com

By incorporating Fmoc-L-Leu-L-Ser(ψ(Me,Me)pro)-OH, the formation of these aggregates is disrupted. chempep.comchempep.com The pseudoproline-induced kink maintains the peptide chain in a more open and solvated state, ensuring that the N-terminus remains exposed and accessible for the subsequent coupling reaction. chempep.comchempep.com This improved accessibility leads to more efficient and faster coupling kinetics, allowing for more complete acylation of the N-terminal amine. chempep.comchempep.com Research has shown that even in challenging sequences, the use of pseudoproline dipeptides can be critical for the success of the synthesis by ensuring efficient coupling at each step. researchgate.net

Reduction of Truncated Sequences and Side Products

Incomplete coupling reactions, a direct result of poor N-terminal accessibility, are a major source of impurities in peptide synthesis. chempep.com When a coupling reaction fails to go to completion, a portion of the peptide chains will lack the intended amino acid, resulting in truncated sequences. These deletion sequences are often difficult to separate from the desired full-length peptide during purification due to their similar properties.

By enhancing coupling efficiency, Fmoc-L-Leu-L-Ser(ψ(Me,Me)pro)-OH significantly reduces the occurrence of incomplete couplings. chempep.comchempep.com This, in turn, minimizes the formation of truncated sequences and other side products that can arise from subsequent, unintended reactions. The result is a crude peptide product of much higher purity, which simplifies the downstream purification process and ultimately leads to a higher yield of the target peptide. researchgate.net The strategic placement of pseudoproline dipeptides has been demonstrated to be a key factor in obtaining acceptable product purity for otherwise "inaccessible" peptides. researchgate.netacs.org

Research Findings

The effectiveness of pseudoproline dipeptides, including Fmoc-L-Leu-L-Ser(ψ(Me,Me)pro)-OH, in improving solid-phase peptide synthesis is well-documented in scientific literature. Studies have consistently shown that their incorporation leads to higher yields and purities of synthetic peptides, especially for sequences known to be difficult to assemble.

| Research Area | Key Finding | Supporting Evidence |

| Difficult Sequence Synthesis | The use of pseudoproline dipeptides was critical for the successful synthesis of a 95-residue peptide related to the FAS death domain, where conventional methods had failed. researchgate.net | A study on the M2e peptide showed that replacing two consecutive serine residues with a pseudoproline dipeptide led to a more acceptable product that could be purified. researchgate.net |

| Coupling Efficiency | Acylation of the hindered pseudoproline monomer Fmoc-Ser(ψMe,Mepro)-OH with various Fmoc-amino acids, including hindered ones, proceeded with excellent yields (>96%) using standard coupling reagents. acs.org | The synthesis of the C-terminal sequence of human growth hormone (hGH) was successfully achieved by incorporating the Fmoc-Ser(ψMe,Mepro)-OH monomer. acs.org |

| Aggregation Prevention | Pseudoproline dipeptides effectively disrupt β-sheet formation, which is a primary cause of on-resin aggregation. chempep.comchempep.com | The introduction of pseudoproline dipeptides is a preferred method in the synthesis of glucagon (B607659) to prevent aggregation and secondary structure formation. googleapis.com |

| Purity Improvement | The incorporation of pseudoproline dipeptides leads to a crude peptide product with higher purity, reducing the burden of purification. chempep.comresearchgate.net | In the synthesis of a challenging peptide, the use of a pseudoproline dipeptide was a critical improvement that led to a product that could be successfully purified and characterized. researchgate.net |

Structural Characterization and Conformational Analysis of Pseudoproline Containing Peptides

Experimental Spectroscopic Techniques

The three-dimensional structure of peptides containing Fmoc-Leu-Ser(Psi(Me,Me)Pro)-OH is elucidated through a combination of powerful spectroscopic techniques. Each method provides unique insights into the peptide's conformation in different states.

NMR spectroscopy is a cornerstone technique for determining the solution-phase conformation of pseudoproline-containing peptides. scispace.comresearchgate.net A key feature of peptides incorporating a pseudoproline residue is the equilibrium between the cis and trans conformations of the amide bond preceding the pseudoproline. scispace.comresearchgate.net For dipeptides containing a Ser(ΨMe,MePro) moiety, the cis conformer is predominantly observed in solution. researchgate.net

Studies on a range of Xaa-Thr(ΨMe,MePro) dipeptides have shown that the cis:trans ratio can vary significantly, often favoring the cis isomer. scispace.comresearchgate.net For instance, in N-protected dipeptides, this ratio appears to be largely independent of the N-terminal amino acid's side chain. scispace.com However, the nature of the protecting groups at the N- and C-termini can influence this equilibrium. scispace.com The presence of a free N-terminus can lead to more substantial differences in the cis-trans isomer ratios depending on the adjacent amino acid side chain. scispace.com

Table 1: Representative Cis:Trans Ratios of Pseudoproline-Containing Dipeptides Determined by ¹H NMR

| Dipeptide | Cis:Trans Ratio |

| Xaa-Thr(ΨMe,MePro) | 65:35 to >95:<5 scispace.com |

| Ac-Ala-TfmΨPro-NHMe | Predominantly cis researchgate.net |

Note: The exact ratio can be influenced by the specific amino acid (Xaa), protecting groups, and solvent conditions.

The introduction of a pseudoproline residue, which induces a kink in the peptide backbone, is expected to disrupt ordered secondary structures. bachem.com CD spectra of peptides containing Ser(ΨMe,MePro) often show a reduction in the signals typically associated with β-sheet structures. In some cases, the presence of a pseudoproline can stabilize specific turn structures, which have their own characteristic CD signatures. The spectra are often measured in different solvent systems, such as phosphate (B84403) buffer with or without a helix-inducing co-solvent like trifluoroethanol (TFE), to assess the conformational stability and propensity of the peptide. researchgate.net For example, a decrease in ellipticity at 222 nm can indicate a disruption of α-helical content.

X-ray crystallography provides high-resolution structural information of molecules in their solid, crystalline state. researchgate.net This technique has been crucial in confirming the precise atomic arrangement of pseudoproline-containing peptides, including the stereochemistry of the oxazolidine (B1195125) ring and the conformation of the peptide backbone.

Interestingly, the solid-state conformation determined by X-ray crystallography can sometimes differ from the predominant conformation observed in solution by NMR. scispace.com For example, while the cis-amide bond conformer is often favored in solution for many pseudoproline dipeptides, the trans-conformation has been observed in the crystal structures of some Cbz-protected dipeptides. scispace.com This highlights the influence of crystal packing forces on the peptide's conformation. In other cases, such as for Fmoc-Ala-Cys(ΨMe,MePro)-OH, the cis-amide bond conformation has been established in the solid state. researchgate.net

Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation

Analysis of Pseudoproline-Induced Structural Motifs

The defining structural feature of pseudoproline is its ability to induce a kink in the peptide backbone, which predisposes the peptide to adopt specific folded structures. chempep.com

Pseudoproline residues are well-known inducers of β-turns, which are compact structures involving four amino acid residues that cause a reversal in the direction of the peptide chain. iris-biotech.deacs.org The cis amide bond that is favored by the pseudoproline moiety is a key characteristic of type VI β-turns. researchgate.net Specifically, type VIa turns are often observed. researchgate.net

The stabilization of a β-turn has been demonstrated in model tetrapeptides like Ac-Ala-TfmΨPro-NHMe, where extensive NMR analysis confirmed the presence of a stable type-VI β-turn characterized by a cis peptide bond. researchgate.net This turn-inducing capability is a significant advantage in peptide design, allowing for the creation of well-defined, folded structures.

The introduction of a pseudoproline residue generally disrupts both α-helical and β-sheet (extended) conformations due to the enforced kink in the peptide backbone. bachem.com The proline-like ring structure prevents the formation of the regular hydrogen bonding patterns that define these secondary structures. wikipedia.org

While pseudoprolines are primarily known as structure breakers, their influence can be more nuanced. In certain contexts, they can be used to segment a peptide into different structural domains. For example, a pseudoproline can be strategically placed to terminate an α-helix and initiate a turn or a less structured region. nih.gov The disruption of β-sheet formation is particularly advantageous in preventing the aggregation of peptide chains during synthesis, which is a major challenge for certain "difficult" sequences. wikipedia.orgiris-biotech.de

Stabilization of β-Turns (e.g., Type VI β-Turns)

Conformational Dynamics and Puckering Preferences of the Oxazolidine Ring

The introduction of a pseudoproline residue, such as the Ser(Psi(Me,Me)Pro) moiety in this compound, imposes significant conformational constraints on the peptide backbone. A key aspect of this structural influence lies in the conformational dynamics of the five-membered oxazolidine ring itself. This ring is not planar and adopts various puckered conformations, which are critical in determining the local peptide structure, particularly the cis/trans isomerism of the preceding peptide bond.

The puckering of the oxazolidine ring, much like the pyrrolidine (B122466) ring of proline, can be described by the relative positions of the ring atoms out of a mean plane. The five-membered ring of a pseudoproline can adopt several conformations, often designated as 'up' or 'down' puckers, or more specifically as envelope or twist forms (e.g., Cγ-endo/Cγ-exo, O4-endo/O4-exo). researchgate.netacs.org These puckering preferences are not random; they are influenced by the substituents on the ring and are strongly correlated with the geometry of the Xaa-ΨPro peptide bond. nih.govresearchgate.net

In the case of Ser(Psi(Me,Me)Pro)-containing peptides, the two methyl groups at the C2 position of the oxazolidine ring play a dominant role in dictating its conformational behavior. This dimethyl substitution severely restricts the conformational freedom of the ring system. smolecule.com This restriction, in turn, creates a pronounced "kink" in the peptide backbone and heavily favors a cis conformation for the preceding amide bond. smolecule.comchempep.com Nuclear magnetic resonance (NMR) studies on peptides containing 2,2-dimethylated oxazolidine derivatives confirm that they adopt the cis-amide conformation to a high degree, a stark contrast to unsubstituted pseudoproline systems which, similar to proline, often show a preference for the trans form. smolecule.com

Theoretical studies on model pseudoproline dipeptides, such as N-acetyl-N'-methylamides of oxazolidine (Ac-Oxa-NHMe), provide quantitative insight into the energetics of these conformational preferences. acs.orgacs.org Calculations have shown that for the trans conformers of pseudoproline amides, an "up-puckered" structure is generally preferred. acs.org The energy barrier for the ring to flip between puckered states is relatively low, though it is influenced by the cis/trans state of the amide bond. For instance, in a model proline dipeptide, the energy barrier for the ring flip from a down- to an up-puckered conformation is 2.5 kcal/mol for the trans conformer and 3.2 kcal/mol for the cis conformer. researchgate.net

The substitution on the ring can effectively "freeze" a particular pucker. rsc.org For example, trifluoromethyl substitutions have been shown to constrain the oxazolidine ring puckering efficiently, independent of the cis/trans population ratio in certain solvents. rsc.orgnih.gov This principle also applies to the dimethyl substitution in Ser(Psi(Me,Me)Pro), which stabilizes a specific ring pucker that is sterically compatible with the cis amide bond. This strong correlation between the ring pucker and the peptide bond conformation is a critical feature of pseudoproline-containing peptides. nih.govresearchgate.net

The conformational landscape is also sensitive to the solvent environment. As solvent polarity increases, the populations of different backbone conformations and puckerings can shift. acs.org For model oxazolidine dipeptides, increasing solvent polarity tends to increase the population of cis conformers. acs.org

The following tables summarize key conformational findings for model pseudoproline systems, which provide a basis for understanding the behavior of the oxazolidine ring in this compound.

Table 1: Puckering Preferences in Model Pseudoproline Peptides

| Model Compound | Amide Conformation | Predominant Pucker | Method | Reference |

| Ac-Oxa-NHMe | trans | Up-puckered | Computational (ab initio/DFT) | acs.org |

| Ac-(αMe)Ser(Ψ(H,H)Pro)-NHMe | cis/trans | Down-puckered | Computational (IEFPCM/B3LYP) | researchgate.net |

| Ac-Pro-NHMe | trans | Down-puckered | Computational | researchgate.net |

| Ac-Pro-NHMe | cis | Up-puckered | Computational | researchgate.net |

| Trifluoromethylated ΨPro | trans | O(4)-exo | NMR & MD Simulations | chemrxiv.org |

| Trifluoromethylated ΨPro | cis | O(4)-endo | NMR & MD Simulations | chemrxiv.org |

This table illustrates the documented puckering preferences for different model pseudoproline and proline peptides. The specific pucker is highly dependent on the ring substitution and the amide bond geometry.

Table 2: Calculated Energy Barriers for Ring Puckering in Ac-Pro-NHMe

| Amide Conformation | Puckering Transition | Energy Barrier (kcal/mol) | Method | Reference |

| trans | Down → Up | 2.5 | Potential Energy Surface (PES) | researchgate.net |

| cis | Down → Up | 3.2 | Potential Energy Surface (PES) | researchgate.net |

This table shows the energy barriers associated with the puckering transition of the analogous proline ring, indicating that the process is dynamic but with measurable energy costs that differ for the cis and trans isomers.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

DFT calculations offer a quantum mechanical approach to understanding the electronic structure and properties of molecules.

The introduction of a pseudoproline residue, such as the dimethyloxazolidine derived from serine in Fmoc-Leu-Ser(Psi(Me,Me)Pro)-OH, significantly alters the electronic environment of the peptide backbone. The electronegative oxygen atom in the oxazolidine (B1195125) ring withdraws electron density from the amide nitrogen. researchgate.net This inductive effect reduces the double-bond character of the peptide bond between leucine (B10760876) and the pseudoproline residue. researchgate.net

Studies on related pseudoproline systems have shown that this change in electron density plays a role in lowering the rotational barriers around the peptide bond compared to standard proline-containing peptides. researchgate.netacs.org The geometry of the peptide is also affected. For instance, in N-acetyl-N'-methylamides of oxazolidine (a model for the pseudoproline moiety), the up-puckered structure is prevalent for the trans conformers. researchgate.net

| Parameter | Observation in Pseudoproline Systems | Reference |

| Electronic Effect | The electronegative heteroatom (oxygen) withdraws electron density from the amide nitrogen. | researchgate.net |

| Peptide Bond | The double-bond character of the Xaa-ΨPro bond is reduced. | researchgate.net |

| Rotational Barrier | The barrier to cis-trans isomerization is lowered compared to Xaa-Pro bonds. | researchgate.netacs.org |

| Puckering | The up-puckered conformation is favored for trans conformers of pseudoproline amides. | researchgate.net |

The Xaa-Pro bond is known for its propensity to exist as a mixture of cis and trans isomers, a critical factor in peptide and protein folding. The incorporation of a pseudoproline residue modifies this equilibrium. DFT calculations have been employed to predict the equilibrium constants for this isomerization.

Computational studies on model pseudoproline amides have consistently shown that they exhibit a higher population of the cis isomer compared to their proline counterparts. researchgate.net For instance, calculations on N-acetyl-N'-methylamides of oxazolidine (Ac-Oxa-NHMe) and thiazolidine (B150603) (Ac-Thz-NHMe) indicate a preference for cis conformers in the order of Oxa > Thz > Pro. researchgate.net This increased preference for the cis conformation is attributed to a reduction in steric hindrance in the trans conformer of pseudoproline amides compared to proline amides. researchgate.net The calculated rotational barriers for the cis-trans isomerization in solution are generally consistent with experimental findings. acs.org

| System | Predicted Trend for Cis Conformer Population | Predicted Trend for Rotational Barriers | Reference |

| Model Amides | Oxazolidine > Thiazolidine > Proline | Proline > Oxazolidine > Thiazolidine | researchgate.net |

Investigation of Electronic Effects and Bond Characteristics

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of peptide behavior, capturing conformational changes over time and the influence of the surrounding environment.

In studies of trifluoromethylated pseudoproline-containing peptides, MD simulations have been used to analyze the distribution of dihedral angles (φ and ψ) and ring puckering, providing insights into how these residues meet the structural requirements for forming stable secondary structures like triple helices. researchgate.netchemrxiv.org These simulations often show that the introduction of a pseudoproline can stabilize specific conformations. researchgate.netchemrxiv.org For instance, in certain contexts, the pseudoproline residue can enhance the population of the endo conformation of the ring. chemrxiv.org

The synthesis of cyclic peptides is often challenging due to the entropically disfavored process of bringing the two ends of a linear peptide together. acs.org Pseudoproline dipeptides are known to facilitate cyclization by pre-organizing the linear precursor into a conformation that is conducive to ring closure, known as a pre-cyclization conformation (PCC). chempep.comnih.govuni-kiel.de

MD simulations can be used to predict and analyze these PCCs. By simulating the linear peptide containing the pseudoproline, it is possible to identify conformations where the N- and C-termini are in proximity, thus favoring the cyclization reaction. researchgate.net The turn-inducing properties of pseudoprolines, which can be modeled through MD, are a key factor in their successful application in the synthesis of cyclic peptides, leading to increased yields and faster reaction rates. chempep.comresearchgate.net

The conformation of a peptide is highly dependent on its solvent environment. uq.edu.au MD simulations explicitly or implicitly account for solvent molecules, allowing for the evaluation of their impact on peptide structure. nih.govnih.gov

For pseudoproline dipeptide models, simulations have shown that as solvent polarity increases, conformations stabilized by intramolecular hydrogen bonds become less populated. acs.orgacs.org Conversely, more extended conformations, such as the polyproline II (PPII)-like structures, become more favored in polar solvents. acs.org The cis population of the pseudoproline peptide bond also tends to increase with solvent polarity. acs.org This detailed understanding of solvent effects is crucial for predicting the behavior of peptides like this compound in different experimental conditions. nih.gov

| Solvent Condition | Effect on Conformation | Reference |

| Increasing Polarity | Depopulation of C7 intramolecularly hydrogen-bonded conformations. | acs.orgacs.org |

| Increasing Polarity | Increased population of polyproline II (PPII)-like conformations. | acs.org |

| Increasing Polarity | Increase in the population of the cis isomer. | acs.org |

Prediction of Pre-Cyclization Conformations (PCC) for Cyclic Peptide Synthesis

In Silico Tools for Peptide Design and Synthesis Prediction

The synthesis of complex peptides is often hindered by sequence-dependent challenges, most notably the aggregation of the growing peptide chain on the solid support. sigmaaldrich.com This aggregation can lead to incomplete acylation and deprotection steps, resulting in low yields and impure products. sigmaaldrich.com To address this, a variety of in silico tools and computational models have been developed to predict these "difficult sequences" ahead of time, allowing for the strategic modification of the synthesis protocol. The incorporation of pseudoproline dipeptides, such as this compound, is a primary strategy suggested by these predictive tools to mitigate aggregation. spincotech.comsigmaaldrich.com

Modern peptide synthesizers are often equipped with sophisticated software that analyzes a peptide sequence to forecast potential synthesis problems. spincotech.com For instance, the SMART™ software integrated into certain synthesizers graphically predicts synthesis difficulty and can be programmed to automatically suggest or implement modified chemistry protocols. spincotech.com These modifications include the substitution of standard amino acids with pseudoproline dipeptides at critical junctures. spincotech.com

A range of standalone web servers and algorithms are also available to the scientific community for predicting peptide aggregation. These tools analyze primary sequences to identify aggregation-prone regions (APRs) based on various physicochemical properties.

Table 1: Examples of In Silico Tools for Peptide Aggregation Prediction

| Tool Name | Prediction Principle | Key Features |

| Aggrescan | Based on an aggregation-propensity scale for each amino acid derived from in vivo experiments. Identifies "hot spots" of aggregation. mdpi.com | Provides a graphical aggregation profile of the sequence and calculates an overall aggregation score. mdpi.com |

| NeoPre™ | Proprietary algorithm that analyzes hydrophobicity, isoelectric point (pI), sequence length, and aggregation tendency (Na4vSS). genscript.comgenscript.com | Determines a "difficulty score" and recommends the optimal synthesis technology. Reports an 86% accuracy rate for predicting difficult sequences. genscript.comgenscript.com |

| AggreProt | Utilizes an ensemble of deep neural networks trained on experimentally validated hexapeptides to predict aggregation-prone regions (APRs). oup.comoup.com | Provides per-residue aggregation profiles and integrates information on solvent accessibility. oup.comoup.com |

| CORDAX | A structure-based predictor using logistic regression to detect aggregation motifs based on their structural complementarity to the amyloid cross-beta architecture. nih.gov | Generates an amyloidogenic profile and provides 3D visualization of potential amyloid core topologies. nih.gov |

| Deep Learning Models | Trained on large datasets of UV-vis analytical data from automated synthesizers to map sequence representations to reaction outcomes. nih.govacs.orgchemrxiv.org | Predicts Fmoc deprotection efficiency and aggregation events with high accuracy (e.g., <6% error), enabling real-time optimization. nih.govacs.orgamidetech.com |

These computational tools are crucial for the rational design of peptide synthesis strategies. For a given peptide sequence, a researcher can use one or more of these predictors to identify potential points of failure. A recent study that developed a predictive model based on amino acid composition identified Ser(t-Bu), Ile, and Val as strong promoters of aggregation, while noting that dipeptide motifs such as Gly-Ser and Leu-Leu also contribute significantly. chemrxiv.org

Detailed Research Findings

The primary function of incorporating this compound is to disrupt the inter-chain hydrogen bonding that leads to the formation of β-sheet structures—the main cause of on-resin aggregation. sigmaaldrich.com The oxazolidine ring of the pseudoproline moiety induces a "kink" in the peptide backbone, favoring a cis-amide bond conformation over the typical trans conformation. This structural disruption breaks the regular secondary structure, enhances the solvation of the peptide chain, and improves the efficiency of subsequent coupling and deprotection reactions. sigmaaldrich.com

While specific computational studies detailing the exact energy profiles of this compound are not broadly published, the principles are well-established through studies on analogous pseudoproline-containing dipeptides. Computational analyses, including molecular dynamics (MD) simulations and Density Functional Theory (DFT) calculations, have been performed on similar systems to understand the conformational preferences and the energetic barriers to cis-trans isomerization. These studies confirm that the 2,2-dimethylated oxazolidine ring strongly favors the cis-amide conformation. The energy barrier for cis-trans isomerization is a critical factor, and for proline itself, this process is slow, with an energy barrier of approximately 20 kcal/mol. nih.govresearchgate.net Pseudoproline dipeptides are designed to modulate this equilibrium, making the kink-inducing cis form more accessible and stable during synthesis.

The predictive power of in silico tools allows for a targeted approach. For example, if a long peptide sequence contains a Leu-Ser motif within a hydrophobic region, a prediction tool would flag this area as having a high propensity for aggregation.

Table 2: Illustrative Prediction and Synthesis Strategy for a Difficult Sequence

| Parameter | Analysis / Prediction |

| Hypothetical Sequence | ...-Val-Ile-Leu-Ser -Phe-Val-... |

| In Silico Tool | Aggregation Prediction Algorithm (e.g., AggreProt, Composition-based Model) |

| Prediction | High aggregation score for the Val-Ile-Leu-Ser-Phe-Val region due to high hydrophobicity and presence of β-branched amino acids and an aggregation-promoting Leu-Ser motif. |

| Predicted Problems | Incomplete Fmoc deprotection, poor coupling efficiency for the subsequent Phenylalanine, leading to low yield and deletion side products. |

| Proposed Solution | Strategic substitution of the Leu-Ser dipeptide with This compound . |

| Rationale | The introduction of the pseudoproline dipeptide will disrupt the nascent β-sheet secondary structure, increase the solubility of the resin-bound peptide, and facilitate a more efficient synthesis through the problematic region. |

This data-driven approach, combining prediction with strategic intervention, forms a cornerstone of modern complex peptide synthesis. The use of this compound is not just a general aggregation-solving technique but a specific, computationally-guided solution to a predictable problem. nih.govchemrxiv.org

Applications in Advanced Peptide Chemistry and Biopharmaceutical Research

Synthesis of Difficult and Complex Peptide Sequences

The incorporation of Fmoc-Leu-Ser(Psi(Me,Me)Pro)-OH is a key strategy for overcoming synthetic difficulties, particularly those arising from peptide aggregation and secondary structure formation during solid-phase peptide synthesis (SPPS).

Elongation of Long Peptides and Hydrophobic Segments

The synthesis of long peptides and sequences containing hydrophobic residues is frequently hampered by poor solubility and aggregation of the growing peptide chain on the solid support. This compound is a dipeptide building block designed to mitigate these issues. iris-biotech.de The pseudoproline ring, an oxazolidine (B1195125) formed from the serine residue, introduces a "kink" into the peptide backbone. chempep.com This disruption of the linear chain prevents the formation of interchain β-sheet structures, which are a primary cause of aggregation. nih.gov By improving the solvation of the peptide-resin complex, this dipeptide facilitates more efficient coupling reactions and allows for the successful elongation of sequences that would otherwise be synthetically challenging. iris-biotech.de

A notable example is the synthesis of human Islet Amyloid Polypeptide (hIAPP), a 37-amino-acid peptide. To prevent aggregation and improve coupling efficiency during its synthesis, Fmoc-Leu-Ser(Psi(Me,Me)pro)–OH was successfully used at positions 27 and 28. sigmaaldrich.com Similarly, pseudoproline dipeptides have been instrumental in the synthesis of other long and complex peptides, such as the 68-amino-acid chemokine RANTES. chempep.com For particularly hydrophobic peptides, the use of this building block can significantly enhance solubility. chempep.com

| Research Finding | Peptide Example | Benefit of this compound |

| Improved coupling efficiency and prevention of aggregation in long-chain synthesis. sigmaaldrich.com | human Islet Amyloid Polypeptide (hIAPP) | Enabled successful synthesis of the 37-residue peptide by disrupting aggregation at a critical Leu-Ser sequence. sigmaaldrich.com |

| Enhanced synthesis of aggregation-prone chemokines. chempep.com | RANTES (24-91) | Facilitated efficient synthesis of the 68-amino-acid peptide by preventing β-sheet formation. chempep.com |

| General improvement in the synthesis of difficult or long peptides. iris-biotech.denih.gov | Vosoritide | The patent for this C-type natriuretic peptide lists this compound as a key reagent, indicating its utility in producing complex therapeutic peptides. bachem.com |

Efficient Synthesis of Cyclic Peptides through Pseudoproline-Mediated Cyclization

The conformational bend induced by the pseudoproline ring is highly advantageous for the synthesis of cyclic peptides. Head-to-tail cyclization of a linear peptide precursor can be an inefficient process due to the unfavorable conformational entropy of bringing the N- and C-termini together. The kink created by the this compound dipeptide pre-organizes the linear peptide into a turn-like conformation that places the reactive termini in close proximity. iris-biotech.de

This pre-organization significantly facilitates the intramolecular cyclization reaction, often leading to higher yields and faster reaction times compared to linear precursors without a pseudoproline. iris-biotech.depeptide.com Research has demonstrated that incorporating a pseudoproline dipeptide accelerated the on-resin cyclization of linear amylin, a peptide related to hIAPP. peptide.com The use of pseudoprolines as removable turn inducers is now a recognized strategy for improving the efficiency of cyclizing small to medium-sized peptides. iris-biotech.de

| Mechanism | Advantage | Research Context |

| The oxazolidine ring imposes a kink, favoring a cis-amide bond. iris-biotech.de | Pre-organizes the linear peptide for cyclization. iris-biotech.de | Studies show this conformational constraint increases the population of conformers where N- and C-termini are close, promoting reaction. iris-biotech.de |

| Reduces conformational freedom of the linear precursor. peptide.com | Increases the rate and yield of head-to-tail cyclization. peptide.com | The synthesis of cyclic amylin analogues was made more efficient by incorporating a pseudoproline dipeptide. peptide.com |

Addressing Aggregation Challenges in Challenging Sequences

The primary and most celebrated function of pseudoproline dipeptides like this compound is their ability to act as potent aggregation disruptors. nih.gov During SPPS, growing peptide chains can self-associate through hydrogen bonding to form stable β-sheet structures, rendering the N-terminus inaccessible for the next coupling step. chempep.com This leads to truncated sequences and low purity of the crude product.

The introduction of the pseudoproline dipeptide temporarily inserts a proline-like fold that physically disrupts the secondary structures responsible for aggregation. iris-biotech.dechempep.com This "structure-breaking" capability keeps the peptide chain solvated and accessible, ensuring higher fidelity synthesis. sigmaaldrich.com This is particularly crucial in sequences known for their high propensity to aggregate, such as the amyloidogenic core of hIAPP. sigmaaldrich.com The use of Fmoc-Leu-Ser(Psi(Me,Me)pro)–OH in the synthesis of hIAPP directly addressed aggregation within this challenging sequence, enabling the production of high-quality peptide for research into type 2 diabetes. sigmaaldrich.com After synthesis is complete, the native Leu-Ser structure is fully restored during the standard trifluoroacetic acid (TFA) cleavage step. sigmaaldrich.com

Facilitating Research in Therapeutic Peptide Development

The ability to reliably synthesize complex peptides empowers researchers to design and investigate new peptide-based therapeutics. This compound is a key enabler in this process. Current time information in Bangalore, IN.

Design and Synthesis of Novel Drug Candidates

The development of peptide-based drugs often involves creating molecules with improved properties over their natural counterparts. By providing an efficient method to synthesize difficult sequences, this compound allows researchers to access novel drug candidates that were previously difficult to produce. chemimpex.com This includes the synthesis of long-chain peptides, cyclic analogues, and other complex structures designed for therapeutic applications in areas like oncology and infectious diseases. Current time information in Bangalore, IN.chemimpex.com

The successful synthesis of inhibitors of hIAPP fibrillation, which are potential therapeutics for type 2 diabetes, highlights the importance of this dipeptide. sigmaaldrich.com Furthermore, its documented use in the preparation of Vosoritide, a drug used for treating achondroplasia, underscores its role in the successful development of approved peptide pharmaceuticals. bachem.com

Stabilization of Bioactive Conformations for Enhanced Efficacy

The therapeutic efficacy of a peptide is often tied to its ability to adopt and maintain a specific three-dimensional shape, or bioactive conformation. The introduction of conformational constraints, such as through cyclization, is a common strategy to enhance a peptide's activity and stability. Current time information in Bangalore, IN.

As discussed, this compound is a powerful tool for facilitating cyclization. iris-biotech.depeptide.com By enabling the efficient synthesis of cyclic peptides, it helps researchers create molecules that are conformationally locked. This can lead to enhanced binding affinity for their biological target and improved resistance to degradation, ultimately resulting in more potent and effective drug candidates. Current time information in Bangalore, IN. The unique structure of the dipeptide allows for enhanced stability and selectivity during the synthesis process itself, ensuring the integrity of the complex final product. Current time information in Bangalore, IN.chemimpex.com

Potential in Oncology and Neurodegenerative Diseases Research

The structural attributes of this compound make it a valuable tool for researchers investigating novel therapeutic approaches for complex diseases. In the realm of oncology, peptide-based therapies are gaining traction, and this compound serves as a key component in the synthesis of innovative drug candidates. chemimpex.com The incorporation of the pseudoproline unit can enhance the stability and selectivity of synthetic peptides, properties that are crucial for developing targeted cancer treatments. chemimpex.com

Furthermore, the dipeptide is utilized in neuroscience research, with explorations into its potential for creating neuroprotective agents. chemimpex.com This is particularly relevant in the study of neurodegenerative diseases, which are often characterized by the misfolding and aggregation of proteins. For instance, pseudoproline dipeptides, including this compound, have been employed to improve the synthesis of peptides prone to aggregation, such as those implicated in neurodegenerative conditions. By preventing aggregation during synthesis, researchers can obtain higher quality peptides for studying disease mechanisms and developing potential inhibitors of protein aggregation.

Engineering of Peptidomimetics and Protein Analogs

The true strength of this compound lies in its application in the chemical engineering of peptides and proteins, where precise control over the three-dimensional structure is paramount.

Modulation of Conformational Properties for Structure-Activity Relationship Studies

A key feature of pseudoprolines is their ability to modulate the conformational properties of the peptide backbone, which is essential for structure-activity relationship (SAR) studies. chempep.com SAR studies are fundamental to drug discovery, as they seek to understand how the chemical structure of a compound relates to its biological activity. researchgate.net

The incorporation of a pseudoproline, such as the Ser(Psi(Me,Me)Pro) unit, can significantly influence the local peptide conformation in several ways:

Amide Bond Geometry: Pseudoprolines have a pronounced effect on the cis/trans isomerization of the preceding peptide bond. chempep.comsemanticscholar.org The dimethylated version, in particular, is known to strongly favor the cis conformation. researchgate.netacs.org This ability to lock the peptide bond into a specific geometry is an invaluable tool for probing the bioactive conformation of a peptide. semanticscholar.org By synthesizing analogs with a fixed cis bond, researchers can determine if this conformation is required for receptor binding and activity. semanticscholar.orgacs.org

Backbone Kinks: Similar to proline, pseudoprolines introduce a "kink" or a turn in the peptide backbone. chempep.com This disrupts the formation of regular secondary structures like β-sheets, which are often responsible for peptide aggregation and poor solubility during synthesis. chempep.comresearchgate.net

Ring Pucker: The five-membered ring of a pseudoproline can adopt different puckered conformations, and this can be influenced by substituents on the ring. nih.gov This fine-tuning of the ring pucker allows for subtle yet significant adjustments to the peptide's three-dimensional shape. nih.gov5z.com

By systematically introducing this compound and other pseudoproline dipeptides into a biologically active peptide, scientists can generate a library of analogs with varied conformational states. Analyzing the biological activity of these analogs provides deep insights into the specific structural requirements for function, guiding the design of more potent and selective therapeutic agents. semanticscholar.orgacs.org

Development of Collagen Model Peptides

Collagen, the most abundant protein in mammals, is characterized by its unique triple helix structure, formed from repeating Xaa-Yaa-Gly sequences where Xaa is often proline and Yaa is frequently (4R)-4-hydroxyproline (Hyp). 5z.com The stability of this triple helix is highly dependent on the specific ring puckering of the proline and Hyp residues. 5z.com

Researchers use collagen model peptides (CMPs) to study the structure, stability, and function of collagen. The design of stable CMPs often involves the use of proline derivatives that can mimic the required conformational properties. 5z.comnih.gov Pseudoprolines have emerged as valuable tools in this area. nih.govresearchgate.netacs.org Specifically, different diastereoisomers of pseudoprolines can act as effective mimics of either proline or hydroxyproline (B1673980) by adopting the necessary ring pucker to promote and stabilize the collagen triple helix. 5z.com

Studies have shown that by carefully selecting and placing trifluoromethylated pseudoprolines within a peptide sequence, it is possible to create stable, triple-helical CMPs. 5z.comresearchgate.net5z.com Molecular dynamics simulations and NMR studies have confirmed that these synthetic peptides can assemble into the characteristic triple helix, with the substituents on the pseudoproline ring pointing outwards, allowing for potential functionalization. nih.govresearchgate.netacs.org This research opens up new avenues for designing novel collagen-mimicking biomaterials with tailored properties. nih.govresearchgate.net

Limitations, Challenges, and Mitigation Strategies in Pseudoproline Utilization

Steric Hindrance Associated with the Oxazolidine (B1195125) Ring

A primary challenge in the application of pseudoprolines is the steric hindrance imposed by the oxazolidine ring system. chempep.comiris-biotech.de The nitrogen atom within the five-membered ring, which forms the N-terminus of the pseudoproline residue, is sterically hindered and exhibits decreased nucleophilicity. wikipedia.orgiris-biotech.de This makes the direct coupling of an incoming amino acid onto a pseudoproline monomer (e.g., H-Ser(Psi(Me,Me)Pro)-OH) a difficult and low-yielding step. wikipedia.orgchempep.com

To circumvent this significant hurdle, the most common and effective mitigation strategy is the use of pre-formed, N-terminally protected pseudoproline dipeptides, such as Fmoc-Leu-Ser(Psi(Me,Me)Pro)-OH . chempep.compeptide.comacs.org This approach bypasses the difficult coupling step to the hindered nitrogen by incorporating the preceding amino acid (Leucine in this case) before the pseudoproline is introduced into the peptide synthesis workflow. wikipedia.org These dipeptide building blocks can be coupled using standard activation methods (e.g., HBTU, HATU, DIC/HOBt) with high efficiency. chempep.comsigmaaldrich.com

While less common, recent studies have explored the direct use of pseudoproline monomers by leveraging modern, highly efficient coupling reagents and optimized protocols, challenging the long-held view that this approach is unfeasible. acs.orgiris-biotech.de However, for routine and reliable synthesis, pre-formed dipeptides remain the industry standard.

| Challenge | Mitigation Strategy | Rationale |

| Low Nucleophilicity of Ring Nitrogen | Use pre-formed pseudoproline dipeptides (e.g., This compound ). | Bypasses the sterically hindered coupling step, improving reaction efficiency and yield. wikipedia.orgiris-biotech.de |

| Steric Bulk of Oxazolidine Ring | Utilize highly efficient coupling reagents (e.g., HATU, PyBOP®) and extended coupling times if using monomers. | Overcomes the activation energy barrier for the sterically demanding acylation reaction. sigmaaldrich.comiris-biotech.de |

| Low Coupling Yields with Monomers | Employ dipeptide building blocks as the default method in SPPS. | Ensures reliable and predictable incorporation into the growing peptide chain under standard synthesis conditions. chempep.compeptide.com |

Potential Side Reactions and By-product Formation